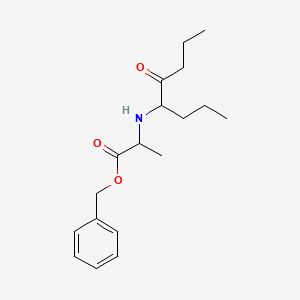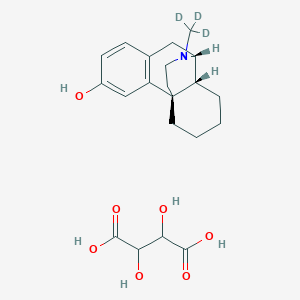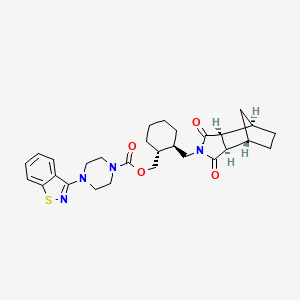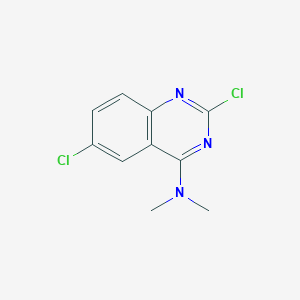
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core with a tetrazole substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one typically involves the reaction of 7-chloroquinolin-2-one with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The tetrazole ring may play a crucial role in binding to these targets, enhancing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-3-(1H-tetrazol-5-yl)-pyridine: A similar compound with a pyridine core instead of a quinoline core.
4-hydroxy-2-quinolones: Compounds with a hydroxy group at the 4-position of the quinoline ring, showing different biological activities.
Uniqueness
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one is unique due to the presence of both a chloro and a tetrazole group on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H6ClN5O |
|---|---|
Peso molecular |
247.64 g/mol |
Nombre IUPAC |
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H6ClN5O/c11-6-2-1-5-3-7(9-13-15-16-14-9)10(17)12-8(5)4-6/h1-4H,(H,12,17)(H,13,14,15,16) |
Clave InChI |
BICJTZGNIKFXAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


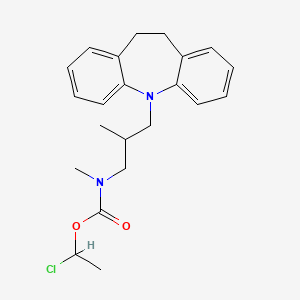
![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
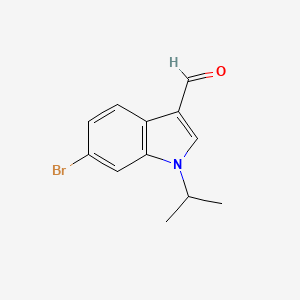
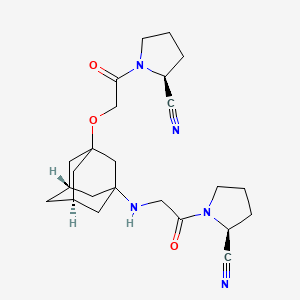

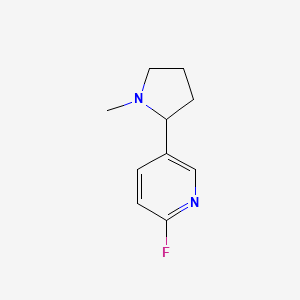

![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B13843718.png)

